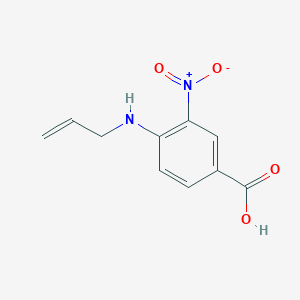

4-(Allylamino)-3-nitrobenzoic acid

描述

Contextualization within Aromatic Carboxylic Acid Chemistry Research

Aromatic carboxylic acids, including benzoic acid and its derivatives, are a cornerstone of organic chemistry. ontosight.ai They serve as crucial building blocks and intermediates in the synthesis of a vast array of organic molecules. The presence of the carboxylic acid group provides a site for various reactions, such as esterification and amidation, while the aromatic ring can undergo electrophilic and nucleophilic substitution reactions. The specific placement of substituents on the benzene (B151609) ring, as seen in 4-(allylamino)-3-nitrobenzoic acid, significantly influences the molecule's electronic properties and reactivity, making it a subject of interest for synthetic chemists.

Significance of Nitro and Allylamine (B125299) Functionalities in Contemporary Organic Synthesis and Reactivity

The nitro group (NO2) and the allylamine group (-NHCH2CH=CH2) are powerful functional groups in modern organic synthesis, each imparting unique reactivity to the parent molecule.

The nitro group is a strong electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution. The nitro group itself can be readily reduced to an amino group (-NH2), providing a gateway to a wide range of other functionalities. This transformation is a fundamental step in the synthesis of dyes, pharmaceuticals, and other complex organic compounds. nbinno.com

The allylamine group contains two key reactive centers: the nitrogen atom and the carbon-carbon double bond. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. The allyl group's double bond can participate in a variety of addition reactions and is also susceptible to oxidation and reduction. Furthermore, the allyl group can be involved in important transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The combination of both a nitro and an allylamine group on the same aromatic ring, as in this compound, creates a molecule with a rich and complex reactivity profile, offering multiple avenues for chemical modification.

Research Rationale for Investigating this compound and its Derivatives

The investigation into this compound and its derivatives is driven by several key factors. The unique arrangement of the electron-withdrawing nitro group and the electron-donating allylamino group on the benzoic acid scaffold creates a push-pull electronic system that can lead to interesting chemical and physical properties.

Derivatives of nitrobenzoic acid are recognized as valuable precursors for the synthesis of various biologically active heterocyclic compounds. nih.gov For instance, related amino-nitrobenzoic acids have shown potential as antimicrobial agents and as inhibitors of enzymes like trans-sialidase, which is implicated in Chagas disease. nbinno.com While specific biological activities of this compound are not extensively documented, compounds within the broader benzoic acid class are known for activities such as antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai

Furthermore, the structural features of such molecules make them useful as intermediates in the synthesis of more complex molecules, including dyes, pigments, and pharmaceuticals. ontosight.ai The presence of multiple reactive sites allows for stepwise and selective modifications, enabling the construction of intricate molecular architectures. For example, similar compounds are used in the production of azo dyes through diazotization reactions. nbinno.com The study of this compound and its derivatives, therefore, holds promise for the discovery of new materials and therapeutic agents. One study has identified it as a ligand for the Hydroxycarboxylic acid receptor 3. zhanggroup.org

Detailed Research Findings

The chemical properties of this compound have been cataloged in various chemical databases. Below is a summary of its key identifiers and properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H10N2O4 | ontosight.aizhanggroup.org |

| Molecular Weight | 222.20 g/mol | ontosight.aizhanggroup.org |

| CAS Number | 160219-82-9 | ontosight.ai |

| IUPAC Name | 3-nitro-4-(prop-2-enylamino)benzoic acid | zhanggroup.org |

| Hydrogen Bond Acceptors | 5 | zhanggroup.org |

| Hydrogen Bond Donors | 2 | zhanggroup.org |

| XlogP | 2.5 | zhanggroup.org |

| Lipinski's Rule of Five | Satisfied | zhanggroup.org |

A common synthetic route to produce similar compounds, such as 4-(methylamino)-3-nitrobenzoic acid, involves a two-step process. guidechem.comgoogle.com The first step is the nitration of a halo-substituted benzoic acid, like 4-chlorobenzoic acid, using a mixture of concentrated sulfuric acid and nitric acid. guidechem.com This is followed by a nucleophilic aromatic substitution reaction where the halogen is displaced by an amine, in this case, allylamine, to yield the final product. The reaction with the amine is typically carried out in a suitable solvent and may require heating. guidechem.com

Compound Names Mentioned in this Article

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| 4-Chlorobenzoic acid |

| 4-(Methylamino)-3-nitrobenzoic acid |

| 4-Amino-3-nitrobenzoic acid |

| N-methyl-4-(methylamino)-3-nitrobenzamide |

| 4-(methylamino)-3-nitrobenzoyl chloride |

| 4-Ethylamino-3-nitro-benzoate |

| 4-Ethylamino-3-nitrobenzoic acid |

| 3-Nitrobenzoic acid |

| 4-Anilino-3-nitrobenzoic acid |

Structure

3D Structure

属性

IUPAC Name |

3-nitro-4-(prop-2-enylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h2-4,6,11H,1,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXPQLMFDNLGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471053 | |

| Record name | 4-(allylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160219-82-9 | |

| Record name | 4-(allylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Allylamino 3 Nitrobenzoic Acid

Retrosynthetic Disconnection Analysis of the Target Compound

A logical approach to devising a synthesis for 4-(allylamino)-3-nitrobenzoic acid begins with a retrosynthetic analysis. The primary disconnection point is the carbon-nitrogen bond between the allylamine (B125299) moiety and the aromatic ring. This bond is strategically broken, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step.

This disconnection leads to two principal synthons: an allylamine nucleophile and a benzoic acid derivative bearing a suitable leaving group at the C-4 position and an activating nitro group at the C-3 position. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, particularly at the para position where the leaving group resides. Common leaving groups (X) for this type of transformation include halogens, such as chlorine or fluorine.

Precursor Synthesis and Intermediate Preparation

The successful synthesis of the target compound is contingent on the efficient preparation of its key precursors.

Functionalized Benzoic Acid Precursors

The primary precursors for the SNAr approach are 4-halo-3-nitrobenzoic acids. The synthesis of these compounds typically starts from the corresponding p-halobenzoic acids.

Synthesis of 4-Chloro-3-nitrobenzoic Acid:

A common and effective method for the synthesis of 4-chloro-3-nitrobenzoic acid involves the nitration of p-chlorobenzoic acid. prepchem.comprepchem.com This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction conditions can be controlled to achieve high yields. For instance, treating p-chlorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at temperatures between 10 °C and 25 °C can yield the desired product in high purity. prepchem.com Another reported method involves the suspension of 4-chlorobenzoic acid in 1,2-dichloroethane (B1671644) and the dropwise addition of a mixed acid solution (nitric and sulfuric acid) at 40°C, resulting in a high yield of 4-chloro-3-nitrobenzoic acid. prepchem.com

Synthesis of 4-Fluoro-3-nitrobenzoic Acid:

Similarly, 4-fluoro-3-nitrobenzoic acid can be prepared by the nitration of p-fluorobenzoic acid. chemicalbook.comprepchem.com A typical procedure involves the portionwise addition of potassium nitrate (B79036) to a cold solution of 4-fluorobenzoic acid in concentrated sulfuric acid. chemicalbook.com The reaction mixture is stirred, and upon workup, yields 4-fluoro-3-nitrobenzoic acid as a light yellow solid. chemicalbook.com Another method describes the addition of nitric acid to a solution of p-fluoro-benzoic acid in concentrated sulfuric acid at 0°C, followed by stirring at room temperature. prepchem.com The fluorine substituent is a particularly good leaving group for nucleophilic aromatic substitution reactions. ossila.com

The following table summarizes typical reaction conditions for the synthesis of these precursors.

| Starting Material | Reagents | Temperature | Yield | Reference |

| p-Chlorobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | 10-25 °C | 98.7% | prepchem.com |

| p-Chlorobenzoic Acid | Mixed Acid (HNO₃/H₂SO₄), 1,2-dichloroethane | 40 °C | 96.8% | prepchem.com |

| p-Fluorobenzoic Acid | KNO₃, Conc. H₂SO₄ | Room Temp. | 90% | chemicalbook.com |

| p-Fluorobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | 0-20 °C | ~80% | prepchem.com |

Allylamine Synthon Generation and Modification

Allylamine is a commercially available reagent and is typically used directly in the nucleophilic substitution step. No significant generation or modification is generally required for this synthetic approach.

Direct Synthetic Approaches to this compound

With the precursors in hand, the target molecule can be synthesized through direct methods.

Nucleophilic Aromatic Substitution Pathways

The most direct route to this compound is through the nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoic acid with allylamine. The electron-withdrawing nitro group at the 3-position activates the halogen at the 4-position for displacement by the amine nucleophile.

Extrapolating from this, a plausible synthesis for this compound would involve heating a mixture of 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid with an aqueous or alcoholic solution of allylamine. The use of a base, such as an excess of allylamine or an inorganic base like potassium carbonate, would likely be beneficial to neutralize the hydrohalic acid byproduct. The reaction with the fluoro-substituted precursor is expected to proceed more readily than with the chloro-substituted one. ossila.com

The general reaction scheme is as follows:

Reaction Scheme: A 4-halo-3-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol (B145695) or water, and treated with an excess of allylamine. The mixture is heated to reflux for several hours until the starting material is consumed. After cooling, the product can be precipitated by adjusting the pH of the solution.

Amidation and Alkylation Strategies

An alternative, though less direct, synthetic strategy involves the formation of an amide bond followed by an alkylation step, or vice-versa.

One hypothetical route could start from 4-amino-3-nitrobenzoic acid. nbinno.comnih.gov This precursor could potentially undergo N-alkylation with an allyl halide, such as allyl bromide, in the presence of a base to introduce the allyl group. However, controlling the selectivity of the alkylation on the amino group versus the carboxylic acid could be challenging. A mixture of DMSO and allyl bromide in the presence of a base has been reported for the N-allylation of secondary aryl amines. nih.gov

A second hypothetical pathway could involve the initial conversion of 4-amino-3-nitrobenzoic acid to its corresponding amide, for example, by reaction with a suitable activating agent and a primary amine. Subsequent N-allylation of the amide nitrogen would be required, which could be a challenging transformation.

These amidation and alkylation strategies are considered less efficient than the direct nucleophilic aromatic substitution approach due to the potential for side reactions and the need for additional synthetic steps.

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound can be significantly enhanced through the use of various catalytic systems.

Metal-Catalyzed Cross-Coupling Methodologies

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, a key step in the synthesis of this compound. Two prominent methodologies in this context are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has revolutionized the synthesis of aryl amines from aryl halides. wikipedia.orgyoutube.com It offers a versatile and efficient method for coupling amines with aryl halides under relatively mild conditions. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst, often in the form of a palladium(0) species, and a phosphine (B1218219) ligand. youtube.comlibretexts.org The choice of ligand is crucial and can influence the reaction's scope and efficiency. wikipedia.orgorganic-chemistry.org Bulky, electron-rich phosphine ligands are known to enhance the catalytic activity. youtube.com The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.orglibretexts.org

For the synthesis of this compound, this would involve the coupling of a 4-halo-3-nitrobenzoic acid (where the halogen is typically bromine or iodine) with allylamine in the presence of a palladium catalyst and a suitable base. wikipedia.orgorganic-chemistry.org

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. wikipedia.orgmdpi.com The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.orgorganic-chemistry.org The reactivity of the aryl halide follows the trend I > Br > Cl. wikipedia.org Electron-withdrawing groups on the aryl halide, such as the nitro group present in the precursor to this compound, can accelerate the coupling reaction. wikipedia.org

The synthesis of this compound via an Ullmann condensation would involve reacting a 4-halo-3-nitrobenzoic acid with allylamine using a copper catalyst. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Methodologies

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium | Copper |

| Typical Halide Reactivity | I > Br > Cl > F | I > Br > Cl |

| Reaction Conditions | Generally milder temperatures | Traditionally high temperatures, modern methods are milder |

| Ligands | Phosphine-based ligands are common | Various ligands including diamines and phenanthrolines can be used |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. nih.govbeilstein-journals.org While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to key bond-forming reactions. For instance, organocatalysts can be employed in the asymmetric allylation of imines, a reaction that forms a carbon-nitrogen bond and a stereocenter simultaneously. nih.gov Chiral phosphoric acids, BINOL-derived catalysts, and thiourea-based catalysts have been successfully used in various asymmetric transformations. nih.govbeilstein-journals.org

The application of organocatalysis to the synthesis of derivatives of this compound could involve the enantioselective reduction of a related nitroalkene, a reaction that can be catalyzed by chiral organocatalysts in the presence of a hydride source like Hantzsch ester. mdpi.com

Green Chemistry Principles in Synthetic Route Design and Optimization

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.mayoutube.com The synthesis of this compound can be evaluated and optimized through the lens of these principles.

Key considerations for a greener synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. imist.ma

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and separation agents. imist.mayoutube.com Aqueous reaction media or solvent-free conditions are preferred where possible. imist.ma

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy requirements. imist.macetjournal.it Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. imist.ma

Catalysis: Utilizing catalytic reagents in small amounts is preferable to stoichiometric reagents. imist.ma Both metal-based and organocatalysts contribute to this goal. wikipedia.orgorganic-chemistry.orgnih.gov

For the synthesis of this compound, a greener approach would favor a catalytic method over a stoichiometric one, use a less toxic solvent, and aim for high yield and selectivity to minimize waste. For example, replacing a hazardous solvent like dimethylformamide (DMF), often used in Ullmann reactions, with a more benign alternative would be a step towards a greener process. wikipedia.org

Process Intensification and Scalability Studies for Synthesis

Process intensification involves the development of smaller, safer, and more energy-efficient and sustainable chemical processes. cetjournal.it For the synthesis of this compound, moving from a traditional batch reactor to a continuous flow reactor setup could offer significant advantages.

Continuous Flow Synthesis: Continuous flow reactors, such as microreactors or packed-bed reactors, offer enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, especially for highly exothermic reactions like nitrations. guidechem.comcetjournal.it A continuous process for a related compound, 4-(methylamino)-3-nitrobenzoic acid, has been described involving the reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427) in a stainless-steel tube reactor at elevated temperature and pressure. guidechem.com This approach allows for short reaction times and high throughput. guidechem.com

Scalability: When scaling up the synthesis of this compound, several factors need to be considered:

Reaction Kinetics: Understanding the reaction kinetics is crucial for designing a scalable process.

Heat Management: Exothermic reactions require efficient heat removal to maintain control and prevent runaway reactions. cetjournal.it

Mixing: Ensuring efficient mixing is important for achieving consistent product quality.

Downstream Processing: The purification and isolation of the final product must be scalable and efficient.

By employing principles of process intensification and conducting thorough scalability studies, the synthesis of this compound can be transitioned from a laboratory-scale procedure to a robust and efficient industrial process.

Chemical Reactivity and Mechanistic Investigations of 4 Allylamino 3 Nitrobenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for chemical modification, readily undergoing reactions such as esterification and amidation. Furthermore, under specific conditions, it can be removed from the aromatic ring through decarboxylation.

Derivatization via Esterification and Amidation Reactions

The carboxylic acid functionality of 4-(allylamino)-3-nitrobenzoic acid can be readily converted to its corresponding esters and amides, which are pivotal intermediates in the synthesis of various organic compounds.

Esterification:

Esterification is typically achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed ncert.nic.in. For instance, the esterification of p-aminobenzoic acid with ethanol (B145695) to form benzocaine (B179285) is a well-established reaction that highlights this process ncert.nic.in. A similar approach can be applied to this compound.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

A variety of alcohols can be utilized in this reaction, leading to a diverse range of esters. The reaction conditions, such as temperature and catalyst, can be optimized to maximize the yield of the desired ester.

Amidation:

The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. For example, the related compound 4-(methylamino)-3-nitrobenzoic acid has been converted to its corresponding N-methylamide. This was achieved by treating the carboxylic acid with thionyl chloride to form the acyl chloride, which then reacted with methylamine (B109427) to yield N-methyl-4-(methylamino)-3-nitrobenzamide acs.org. This two-step process is generally efficient for producing amides.

Alternatively, direct amidation can be carried out using coupling agents that activate the carboxylic acid in situ, facilitating the attack of the amine. This method avoids the need to isolate the often-sensitive acyl chloride. The choice of amine for the amidation reaction can be varied, allowing for the synthesis of a wide array of amide derivatives.

Table 1: Examples of Derivatization Reactions

| Reaction Type | Reactants | Product |

|---|---|---|

| Esterification | This compound, Ethanol, H₂SO₄ | Ethyl 4-(allylamino)-3-nitrobenzoate |

| Amidation | This compound, Thionyl chloride, then an amine (e.g., Methylamine) | N-Methyl-4-(allylamino)-3-nitrobenzamide |

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group, or decarboxylation, from aromatic carboxylic acids can be challenging but is achievable under certain conditions. Studies on the thermal decarboxylation of nitrobenzoic acids in high-boiling solvents like glycerol (B35011) have shown that the reaction proceeds, with the mechanism being dependent on the position of the nitro group rsc.orgacs.org.

For meta- and para-nitrobenzoic acids, the decarboxylation follows a first-order rate law, suggesting a unimolecular electrophilic substitution (SE1) mechanism rsc.orgacs.org. In this pathway, the carboxylic acid undergoes heterolytic cleavage of the C-C bond to release carbon dioxide and form an aryl anion. The stability of this anion is crucial for the reaction to proceed. The electron-withdrawing nitro group would destabilize an adjacent carbanion, making this pathway less favorable for this compound compared to benzoic acid itself.

For ortho-nitrobenzoic acid, the decarboxylation in glycerol exhibits pseudo-first-order kinetics, indicating a bimolecular electrophilic substitution (SE2) mechanism acs.org. This involves the attack of a proton or a protonated solvent molecule on the carbon atom bearing the carboxyl group, leading to the expulsion of carbon dioxide. The rate of this reaction is influenced by the pH of the medium rsc.org.

Given the substitution pattern of this compound, its decarboxylation would likely be a complex process influenced by both the electron-donating allylamino group and the electron-withdrawing nitro group.

Transformations of the Nitro Group

The nitro group is a key functional group that can undergo a variety of transformations, most notably reduction to an amino group, which opens up a vast area of subsequent chemical modifications.

Selective Reduction to Amines and Other Nitrogen-Containing Functional Groups

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reagents and conditions can be employed for this purpose, offering different levels of selectivity.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and efficient.

Metal/Acid Systems: Reagents like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) are effective for nitro group reduction.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. In the case of this compound, the allyl group's double bond could potentially be reduced under certain catalytic hydrogenation conditions. Therefore, milder or more selective methods might be preferred to preserve the allyl group.

The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. Under controlled conditions, it is sometimes possible to isolate these intermediates.

Reactivity of the Allylamine (B125299) Substituent

The allylamine group in this compound offers several avenues for chemical modification, primarily involving the nitrogen atom and the allyl group's double bond.

The nitrogen atom of the allylamino group retains some of its nucleophilic character, although it is attenuated by the electron-withdrawing effects of the aromatic ring and the nitro group. It can undergo reactions such as N-alkylation and N-acylation.

The allyl group is susceptible to a range of reactions, including:

Electrophilic Addition: The double bond of the allyl group can react with electrophiles. For example, halogenation with bromine would lead to the formation of a dibromo derivative rsc.org.

Intramolecular Cyclization: The presence of the allyl group opens up possibilities for intramolecular cyclization reactions. For instance, radical cascade cyclizations of similar 4-(allylamino) derivatives have been reported to form complex heterocyclic structures nih.gov. Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes can also lead to the formation of pyrrolidine (B122466) rings chemistrysteps.com.

Rearrangement Reactions: Allylic systems can undergo various rearrangement reactions, often catalyzed by transition metals.

Table 2: Summary of Potential Reactions of the Allylamine Substituent

| Reaction Type | Description | Potential Product |

|---|---|---|

| N-Alkylation | Reaction of the amine with an alkyl halide. | N-Alkyl-N-allyl-4-amino-3-nitrobenzoic acid derivative |

| Electrophilic Addition | Addition of an electrophile (e.g., Br₂) across the double bond. | 4-((2,3-Dibromopropyl)amino)-3-nitrobenzoic acid |

| Intramolecular Cyclization | Radical or metal-catalyzed cyclization involving the allyl group. | Fused heterocyclic systems |

Reactions Involving the Allylic Double Bond (e.g., Addition Reactions, Metathesis)

The allylic double bond in this compound is a site of rich chemical reactivity, susceptible to a variety of addition reactions. The electron-donating character of the adjacent nitrogen atom can influence the regioselectivity of these additions.

Addition Reactions:

Electrophilic additions to the double bond are expected to proceed, with the potential for the formation of Markovnikov or anti-Markovnikov products depending on the reaction conditions and reagents used. For instance, hydrohalogenation would likely lead to the addition of the halogen to the more substituted carbon of the erstwhile double bond.

Allyl Grignard reagents are known to react with aromatic nitro compounds through a 1,2-addition to the nitro group. rsc.org This suggests that under appropriate conditions, the allyl group of one molecule of this compound could potentially react with the nitro group of another, leading to dimerization or polymerization, though this has not been specifically reported for this compound.

Furthermore, the allyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Radical reactions are also a possibility, given the stability of allylic radicals.

Metathesis:

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. researchgate.net In the context of this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) could be envisioned, provided a suitable diene partner is introduced for RCM or a different olefin for CM. However, the presence of the nitrogen heteroatom can be detrimental to the commonly used ruthenium-based catalysts, potentially leading to catalyst deactivation. beilstein-journals.org Strategies to mitigate this, such as protonation of the amine or the use of more robust catalysts, may be necessary to achieve successful metathesis. beilstein-journals.org For instance, N-heteroaromatics substituted with bulky or electron-withdrawing groups have been shown to be more amenable to metathesis. beilstein-journals.org The cross-metathesis of allyl alcohols has been shown to be accompanied by double bond isomerization, a factor that would need to be considered in reactions involving this compound. rsc.org

The successful application of RCM in the synthesis of nitrogen heterocycles using low catalyst loadings demonstrates the potential of this methodology for compounds like this compound, provided the catalyst deactivation issue is addressed. nih.gov

Reactions of the Secondary Amine (e.g., N-Alkylation, N-Acylation, Cyclization)

The secondary amine in this compound is a key site for functionalization, although its nucleophilicity is reduced by the electron-withdrawing nitro group.

N-Alkylation:

N-alkylation of the secondary amine can be achieved using various alkylating agents. However, a significant challenge in the N-alkylation of anilines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, especially with reactive alkylating agents like methyl, ethyl, benzyl (B1604629), and allyl halides. psu.edu The use of ionic liquids as reaction media has been shown to minimize over-alkylation in some cases. psu.edu For 2-nitroaniline (B44862), N-alkylation with benzyl alcohol has been achieved with a 64% catalytic yield. nih.gov N-monoalkylation of 2-nitroaniline and 4-nitroaniline (B120555) leads to similar changes in their pKa values, a phenomenon attributed to a combination of inductive and solvation effects. rsc.org

N-Acylation:

N-acylation of the secondary amine can be readily accomplished using acid chlorides, anhydrides, or esters in a nucleophilic substitution reaction. ncert.nic.in This reaction is typically carried out in the presence of a base stronger than the amine, such as pyridine, to neutralize the acid byproduct and drive the reaction to completion. ncert.nic.in For instance, N-acylnitroaniline derivatives can be produced by reacting a nitroaniline compound with an acid anhydride (B1165640) or acid chloride in the presence of an alkali or alkaline earth metal compound. google.com A class of water-soluble photolabile precursors has been developed based on N-acyl-N-carboxymethyl-2-nitroaniline. rsc.org

Cyclization:

The secondary amine, in concert with the ortho-nitro group, can participate in cyclization reactions. For example, the reduction of the nitro group to an amine would generate a diamine, which could then undergo intramolecular cyclization with the carboxylic acid to form a lactam.

Intramolecular Cyclization and Rearrangement Reactions

The strategic placement of the allyl, amino, and nitro groups on the benzoic acid scaffold of this compound creates opportunities for intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems.

Intramolecular Cyclization:

A notable example of a relevant cyclization is the photo-promoted radical cascade cyclization of 4-(allylamino)-3-cyanocoumarins. This reaction, initiated by photo-induced multicomponent reaction, leads to sulfonylated pyrido[3,2-c]coumarin derivatives in a green and efficient manner, obviating the need for a metal catalyst. psu.edu This suggests that this compound could undergo similar radical-mediated cyclizations.

Furthermore, N-allylthioureas derived from 3-aminopyridin-2-ones have been shown to undergo intramolecular heterocyclization to yield 1,3-thiazoline derivatives. nu.edu.kzresearchgate.net This points to the potential for similar cyclizations with derivatives of this compound. Base-induced intramolecular cyclization of bromo-substituted amidines has also been reported to form dihydro-1H-imidazolines. nih.gov Electrophilic intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) derivatives with iodine has been used to synthesize pyrrolooxazinone derivatives. beilstein-journals.org

Rearrangement Reactions:

Aromatic nitro compounds are known to undergo rearrangement reactions under specific conditions. nih.govrsc.org For instance, substituted 2-nitroanilines can rearrange in concentrated sulfuric acid at elevated temperatures, which appears to involve a 1,3-migration of the nitro group. rsc.org The rate of this reaction is influenced by the substitution pattern on the aromatic ring. rsc.org While this has been studied for 2-nitroanilines, similar rearrangements could be possible for this compound under strong acidic conditions.

The Overman rearrangement is a powerful method for converting allylic alcohols into allylic amines via a rsc.orgrsc.org-sigmatropic rearrangement of an allylic trichloroacetimidate. organic-chemistry.org While not a direct rearrangement of this compound itself, this reaction highlights a pathway to synthesize chiral allylic amines, which could be precursors or analogs of the title compound.

Kinetic and Thermodynamic Studies of Reaction Pathways

While specific kinetic and thermodynamic data for the reaction pathways of this compound are not extensively documented, studies on analogous compounds provide valuable insights into the factors governing its reactivity and stability.

Kinetic Studies:

The kinetics of reactions involving anilines and nitroaromatic compounds have been investigated. For example, the reaction of aniline (B41778) with 2,4-dinitrofluorobenzene has been studied to understand the potential for base catalysis. acs.org The kinetics of adsorption of 2-nitroaniline onto activated carbon have been modeled, with the pseudo-second-order model providing the best fit, indicating that pore diffusion is a significant factor. nih.govresearchgate.net

Thermodynamic Studies:

Thermodynamic parameters are crucial for understanding the reactivity and stability of substituted benzenes. rsc.org The thermal decomposition of nitrobenzoic acid isomers has been studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies revealed that the apparent activation energies for the thermal decomposition of p-nitrobenzoic acid, m-nitrobenzoic acid, and o-nitrobenzoic acid are 157.00, 203.43, and 131.31 kJ mol⁻¹, respectively. wikipedia.org The thermal stability at elevated temperatures follows the order: p-nitrobenzoic acid < o-nitrobenzoic acid < m-nitrobenzoic acid. wikipedia.org These findings provide a basis for understanding the thermal stability of this compound.

The adsorption of 2-nitroaniline onto activated carbon has been found to be a spontaneous and endothermic process, as indicated by the negative change in free energy (ΔG°) and positive change in enthalpy (ΔH°). nih.gov

| Parameter | Value | Compound | Reference |

| Apparent Activation Energy (Ea) | 157.00 kJ mol⁻¹ | p-Nitrobenzoic Acid | wikipedia.org |

| Apparent Activation Energy (Ea) | 203.43 kJ mol⁻¹ | m-Nitrobenzoic Acid | wikipedia.org |

| Apparent Activation Energy (Ea) | 131.31 kJ mol⁻¹ | o-Nitrobenzoic Acid | wikipedia.org |

| Change in Free Energy (ΔG°) | Negative | 2-Nitroaniline (adsorption) | nih.gov |

| Change in Enthalpy (ΔH°) | Positive | 2-Nitroaniline (adsorption) | nih.gov |

Stereoselective Transformations for Chiral Analog Generation

The generation of chiral analogs of this compound can be achieved through various stereoselective transformations, leveraging the reactivity of its functional groups.

Stereoselective Addition and Cyclization:

The allylic double bond provides a handle for introducing chirality. For example, stereoselective aminobromination of alkylidenecyclopropanes using p-toluenesulfonamide (B41071) and N-bromosuccinimide (NBS) as nitrogen and bromine sources, respectively, yields γ-bromohomoallylic sulfonamides with high stereoselectivity. organic-chemistry.org This methodology could potentially be adapted for the stereoselective functionalization of the allyl group in this compound.

Intramolecular cyclizations can also be controlled to produce chiral products. The intramolecular, thermal dipolar cycloadditions of (Z)-N-alk-4-enyl nitrones bearing a single, allylic substituent have been investigated, with certain alkoxy-substituted nitrones showing a remarkable preference for the formation of axially substituted isoxazolidines. rsc.org

Enantioselective Synthesis of Precursors and Analogs:

The enantioselective synthesis of piperidine (B6355638) alkaloids has been achieved using enantioselective allyltitanation reactions and ring-closing metathesis as key steps. nih.gov This demonstrates a viable strategy for constructing chiral piperidine-containing analogs of this compound.

The Overman rearrangement, as mentioned previously, is a powerful tool for the enantioselective synthesis of allylic amines from allylic alcohols. organic-chemistry.org This could be employed to synthesize chiral precursors to this compound or its derivatives.

The development of new methods for the stereoselective synthesis of 2-allyl-4-nitroalkylpiperidine-2-thiones and their transformation to annulated piperidinones further expands the toolbox for creating complex, chiral molecules from nitro-containing starting materials. researchgate.net

| Reaction Type | Key Features | Potential Application to this compound | Reference |

| Stereoselective Aminobromination | Use of TsNH₂ and NBS on alkylidenecyclopropanes | Stereoselective functionalization of the allyl group | organic-chemistry.org |

| Intramolecular Dipolar Cycloaddition | Of (Z)-N-alk-4-enyl nitrones | Diastereoselective formation of isoxazolidine-containing analogs | rsc.org |

| Enantioselective Allyltitanation and RCM | Synthesis of chiral piperidine alkaloids | Synthesis of chiral piperidine-containing analogs | nih.gov |

| Overman Rearrangement | Enantioselective synthesis of allylic amines | Synthesis of chiral precursors or analogs | organic-chemistry.org |

Derivatization and Analog Development Based on 4 Allylamino 3 Nitrobenzoic Acid

Synthesis of Novel Carboxylic Acid Esters and Amides

The carboxylic acid group of 4-(allylamino)-3-nitrobenzoic acid is a prime site for derivatization, allowing for the synthesis of a wide variety of esters and amides. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. researchgate.netbond.edu.au For instance, reacting this compound with various alcohols (e.g., methanol, ethanol (B145695), propanol) in the presence of a strong acid catalyst like sulfuric acid or a solid-supported acid would yield the corresponding alkyl esters. More sophisticated methods, such as using coupling agents or converting the carboxylic acid to a more reactive acyl chloride, can also be employed, particularly for hindered alcohols. google.comgoogle.com A process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters involves nitration of 4-hydroxy-benzoic acid alkyl esters at 0 to 60°C using nitric acid. sphinxsai.com

Amide synthesis offers another avenue for diversification. The reaction of this compound with a primary or secondary amine, facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), would produce the corresponding amide. sphinxsai.comorganic-chemistry.org Alternatively, the carboxylic acid can be converted to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with an amine. google.com This two-step process is often highly efficient. A patent describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, where 4-(methylamino)-3-nitrobenzoic acid is first converted to its acyl chloride with thionyl chloride and then reacted with methylamine (B109427). google.com

| Reactant 1 | Reactant 2 | Product Type | Reaction Condition |

| This compound | Methanol | Methyl Ester | H₂SO₄, Reflux |

| This compound | Benzylamine | Benzylamide | EDC, DCM |

| 4-(Allylamino)-3-nitrobenzoyl chloride | Diethylamine | Diethylamide | Base, THF |

Preparation of Reduced Nitro Derivatives and Their Subsequent Functionalization

The nitro group in this compound is a key functional handle that can be readily transformed, most notably through reduction to an amino group. This transformation yields a 3,4-diaminobenzoic acid derivative, a valuable precursor for the synthesis of various heterocyclic systems.

The reduction of the aromatic nitro group can be accomplished using a variety of reducing agents. nih.govresearchgate.netmdpi.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. researchgate.net Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective. nih.gov The choice of reducing agent can be critical to avoid the simultaneous reduction of the allylic double bond.

Once the 3,4-diamino derivative is obtained, it can be used in condensation reactions to form five- and six-membered heterocyclic rings. For example, reaction with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, will lead to the formation of a quinoxaline (B1680401) ring system. udayton.eduudayton.edudergipark.org.trnih.govencyclopedia.pub The synthesis of quinoxaline derivatives can be catalyzed by various acids and is often carried out in solvents like ethanol or acetic acid. dergipark.org.tr

Similarly, condensation of the 3,4-diamino derivative with a carboxylic acid or its equivalent (e.g., an aldehyde followed by oxidation) will yield a benzimidazole (B57391) framework. nih.govmdpi.comresearchgate.netnih.gov This reaction can be promoted by heating in the presence of a dehydrating agent or an acid catalyst. The synthesis of benzimidazole derivatives is a well-established field with numerous methodologies available. nih.govmdpi.com

| Starting Material | Reagent(s) | Product |

| This compound | H₂, Pd/C | 4-Allylamino-3-aminobenzoic acid |

| 4-Allylamino-3-aminobenzoic acid | Glyoxal | Quinoxaline derivative |

| 4-Allylamino-3-aminobenzoic acid | Formic Acid | Benzimidazole derivative |

Structural Modifications of the Allylic Chain

The allylic side chain of this compound provides another site for chemical modification, allowing for the introduction of new functional groups and the alteration of the compound's three-dimensional structure.

Hydrogenation and Halogenation Studies

Hydrogenation of the allylic double bond can be achieved through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source will selectively reduce the double bond to a propyl group, yielding 4-(Propylamino)-3-nitrobenzoic acid. The conditions can be controlled to favor the reduction of the alkene over the aromatic nitro group or the benzene (B151609) ring itself.

Halogenation of the allylic double bond can be accomplished by the addition of halogens such as bromine (Br₂) or chlorine (Cl₂). libretexts.orgwikipedia.org This reaction typically proceeds via a halonium ion intermediate and results in the formation of a vicinal dihalide. libretexts.orgmasterorganicchemistry.com The reaction is usually carried out in an inert solvent like dichloromethane (B109758) or carbon tetrachloride.

Formation of Epoxides and Diols

Epoxidation of the allylic double bond introduces a reactive three-membered epoxide ring. This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The presence of the nearby amino and carboxylic acid groups may influence the stereoselectivity of the epoxidation. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols, which could be a relevant transformation for derivatives of the title compound. wikipedia.orglibretexts.org

Dihydroxylation of the alkene leads to the formation of a vicinal diol. wikipedia.orgorganic-chemistry.orgkhanacademy.orgyoutube.comorganic-chemistry.org Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). khanacademy.orgyoutube.com Anti-dihydroxylation can be achieved through the epoxidation of the alkene followed by acid-catalyzed ring-opening.

| Reaction | Reagent(s) | Functional Group Formed |

| Hydrogenation | H₂, Pd/C | Propylamino group |

| Bromination | Br₂, CH₂Cl₂ | 2,3-Dibromopropylamino group |

| Epoxidation | m-CPBA | Oxiranylmethylamino group |

| Dihydroxylation | OsO₄, NMO | 2,3-Dihydroxypropylamino group |

Design and Synthesis of Aromatic Ring-Modified Analogs

Modification of the aromatic ring of this compound can lead to the development of new analogs with altered electronic properties and biological activities. This can be achieved by introducing additional substituents onto the benzene ring.

The existing substituents on the ring, the allylamino group (an ortho, para-director) and the nitro and carboxylic acid groups (meta-directors), will dictate the position of further electrophilic aromatic substitution reactions. For instance, nitration of a related compound, 4-bromobenzoic acid, with a mixture of nitric and sulfuric acid leads to the introduction of a nitro group at the 3-position. quora.com Similarly, halogenation or acylation reactions could be explored to introduce other functional groups onto the aromatic core. khanacademy.org The synthesis of analogs with different substitution patterns might require a multi-step synthetic route starting from differently substituted benzene precursors. quora.comchegg.com

Exploration of Heterocyclic Systems Incorporating the this compound Framework

The this compound scaffold can be incorporated into larger heterocyclic systems through various cyclization strategies. As discussed in section 4.2, the reduction of the nitro group provides a 3,4-diamino intermediate that is a versatile precursor for quinoxalines and benzimidazoles. udayton.edunih.gov

Further cyclization reactions can be envisioned. For example, intramolecular reactions involving the carboxylic acid and the amino group could lead to the formation of lactams under appropriate conditions. Following reduction of the nitro group, the resulting diamine can undergo a variety of cyclization reactions. For instance, reaction with phosgene (B1210022) or its equivalents could yield a benzimidazolone. Condensation with dicarbonyl compounds can lead to a variety of fused heterocyclic systems. The synthesis of quinoxaline derivatives, for example, often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. udayton.edudergipark.org.tr

The development of such heterocyclic systems expands the chemical diversity that can be accessed from the this compound starting material, offering opportunities for the discovery of novel bioactive molecules.

Formation of Metal Complexes and Coordination Compounds

The ability of organic molecules to act as ligands and form coordination complexes with metal ions is a cornerstone of inorganic and medicinal chemistry. While direct experimental studies on the formation of metal complexes with this compound are not extensively documented in publicly available research, the structural features of the molecule provide a strong basis for predicting its coordination behavior. The presence of multiple potential donor atoms—specifically the carboxylate oxygen atoms, the secondary amine nitrogen, and the oxygen atoms of the nitro group—suggests that this compound can act as a versatile ligand for a variety of metal ions.

Based on the known coordination chemistry of analogous substituted benzoic acids, several binding modes can be anticipated. The carboxylate group is the most probable site for coordination. It can bind to a metal center in a monodentate fashion, where only one of the oxygen atoms coordinates to the metal, or in a bidentate manner, where both oxygen atoms bind to the same metal center, forming a chelate ring. Furthermore, the carboxylate group can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The secondary amino group introduces another potential coordination site. Depending on the steric and electronic properties of the metal ion and the reaction conditions, the nitrogen atom of the allylamino group could coordinate to a metal center. Chelation involving both the carboxylate group and the amino group is also a possibility, which would lead to the formation of a stable five- or six-membered ring structure, enhancing the stability of the resulting complex.

The nitro group is generally a weak coordinator; however, under certain conditions, its oxygen atoms can participate in coordination, particularly with hard metal ions. The allyl group is typically not expected to participate in coordination with most common transition metals under standard conditions, although interactions with soft metals that have a high affinity for π-systems cannot be entirely ruled out.

Research on related molecules supports these predictions. For instance, studies on lanthanide complexes with 3-dimethylaminobenzoic acid have shown the formation of dimeric structures where the carboxylate group is the primary binding site. nih.gov Similarly, various lanthanide complexes with amino acids like alanine (B10760859) have been synthesized and structurally characterized, demonstrating the bridging capabilities of the carboxylate groups and the formation of dimeric and polymeric structures. mdpi.com

Furthermore, research into transition metal complexes with other substituted benzoic acids, such as 2-nitrobenzoic acid and 2,4-bis-(triazol-1-yl)benzoic acid, reveals a rich coordination chemistry. researchgate.netnih.gov These studies show that the carboxylate group readily participates in coordination, and other functional groups on the aromatic ring can also be involved, leading to diverse structural motifs, including mononuclear and polynuclear complexes. researchgate.netnih.gov For example, cobalt(II), nickel(II), copper(II), and zinc(II) complexes with 2-nitrobenzoic acid have been synthesized and characterized. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Field NMR Techniques (1D and 2D) for Structural Elucidation

High-field 1D and 2D NMR techniques are expected to provide a complete structural assignment of 4-(Allylamino)-3-nitrobenzoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, allylic, and carboxylic acid protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton on the carbon bearing the nitro group is expected to be the most deshielded among the aromatic protons. The allylic group should present characteristic signals for the vinyl and methylene (B1212753) protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, though its observation can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield region (around 165-175 ppm). The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating allylamino group. The carbons of the allyl group will appear in the aliphatic region of the spectrum.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic ring and the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (2-3 bonds) between protons and carbons, which would be instrumental in confirming the substitution pattern on the benzene ring by showing correlations between the allylic protons and the aromatic carbons, and between the aromatic protons and the carboxylic carbon.

Expected ¹H and ¹³C NMR Data:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | > 10 (broad s) | 165 - 175 |

| Aromatic CH | 7.0 - 8.5 (m) | 115 - 150 |

| Allyl CH= | 5.8 - 6.2 (m) | 130 - 135 |

| Allyl =CH₂ | 5.1 - 5.4 (m) | 115 - 120 |

| Allyl -CH₂- | 3.8 - 4.2 (m) | 45 - 50 |

| Amino NH | Variable (broad s) | - |

Note: The chemical shifts are referenced to TMS and can vary based on the solvent and concentration.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, and it is particularly useful for characterizing polymorphism. Different polymorphic forms of a compound will exhibit distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions.

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shifts of the carbon and nitrogen atoms are sensitive to the local environment, and thus, different polymorphs would likely show different spectral features. Studies on nitrobenzene (B124822) derivatives have shown that the ¹⁵N chemical shift tensor is a sensitive probe of the electronic structure around the nitro group. researchgate.net By analyzing the chemical shift anisotropies and employing techniques like cross-polarization magic-angle spinning (CP-MAS), it would be possible to distinguish between different crystalline forms and gain insights into the intermolecular hydrogen bonding involving the carboxylic acid and amino groups.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass of the neutral molecule [C₁₀H₁₀N₂O₄] is 222.0641 g/mol . HRMS analysis would be expected to yield a measured m/z value very close to this calculated mass, typically within a few parts per million (ppm) of error, thus confirming the molecular formula.

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. This fragmentation pattern provides a molecular fingerprint that can be used for structural confirmation. For this compound, the fragmentation in negative ion mode would likely involve the loss of the nitro group (NO₂) and the carboxyl group (as CO₂). In positive ion mode, fragmentation of the allyl group and cleavage of the C-N bond are expected. The fragmentation pathways of nitro-containing aromatic compounds often involve characteristic losses that can be diagnostic. rsc.org

Expected Fragmentation Pattern:

| Precursor Ion [M-H]⁻ | Expected Fragment Ions (m/z) | Plausible Neutral Loss |

| 221.0568 | 175.0513 | NO₂ |

| 177.0666 | CO₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound based on its molecular vibrations. These two techniques are often complementary. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The O-H stretch of the carboxylic acid will appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong band around 1700 cm⁻¹. The N-H stretch of the secondary amine is expected in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group will give rise to strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C stretching of the allyl group and the aromatic ring will be observed in the 1600-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C bonds of the aromatic ring and the allyl group are expected to show strong Raman signals. The symmetric stretching of the nitro group is also typically Raman active. The complementarity of IR and Raman is highlighted by the fact that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. arxiv.org

Expected Vibrational Frequencies:

Based on studies of related molecules like 4-methyl-3-nitrobenzoic acid and other nitrobenzoic acids, the following vibrational frequencies are anticipated. researchgate.netresearchgate.net

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak | Stretching |

| N-H (Amine) | 3300-3500 | Weak | Stretching |

| C-H (Aromatic) | 3000-3100 | Strong | Stretching |

| C-H (Allyl) | 2900-3100 | Strong | Stretching |

| C=O (Carboxylic Acid) | ~1700 (strong) | Moderate | Stretching |

| C=C (Aromatic/Allyl) | 1600-1650 | Strong | Stretching |

| NO₂ (Asymmetric) | ~1530 (strong) | Weak | Stretching |

| NO₂ (Symmetric) | ~1350 (strong) | Strong | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with its aromatic system and functional groups.

The key chromophores in the molecule are the benzene ring, the nitro group (-NO₂), the carboxylic acid group (-COOH), and the allylamino group (-NH-CH₂CH=CH₂). The interaction of these groups dictates the electronic transition energies. The expected transitions include:

π → π* (pi to pi-star) transitions: These high-energy transitions occur within the benzene ring and the allyl group's C=C double bond. The presence of substituents on the ring, particularly the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups, significantly influences the energy of these transitions. These effects typically shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). For example, 4-nitrobenzoic acid, a related compound, exhibits an optical absorption at 263 nm. rsc.org

n → π* (n to pi-star) transitions: These transitions involve the non-bonding (n) electrons on the oxygen atoms of the nitro and carboxyl groups, and the nitrogen atom of the amino group. These electrons are promoted to an anti-bonding π* orbital. Typically, n → π* transitions are of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. nih.gov

The combination of the electron-donating allylamino group and the electron-withdrawing nitro group, positioned para and meta respectively to the carboxylic acid, creates a "push-pull" system. This intramolecular charge transfer character is expected to result in a strong absorption band in the near-UV region. The precise λ_max and molar absorptivity (ε) would need to be determined experimentally by recording the spectrum of a dilute solution of the compound.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

To perform single-crystal XRD, a high-quality, single crystal of this compound is required. While specific data for this compound is not available, analysis of closely related structures provides insight into the expected findings. For instance, studies on 4-ethylamino-3-nitrobenzoic acid and 4-tert-butylamino-3-nitrobenzoic acid reveal detailed structural features that are likely to be shared. youtube.comfishersci.com

Key anticipated findings from a single-crystal XRD study would include:

Molecular Conformation: Determination of the planarity of the benzene ring and the torsion angles of the substituent groups (carboxyl, nitro, and allylamino).

Intramolecular Interactions: The presence of an intramolecular hydrogen bond between the amino N-H group and an oxygen atom of the adjacent nitro group is highly probable, which would form a stable six-membered ring (an S(6) motif). youtube.comfishersci.com

Intermolecular Interactions and Packing: In the solid state, benzoic acid derivatives commonly form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules (an R²₂(8) motif). fishersci.com These dimers would then pack into a three-dimensional lattice, likely stabilized by further C-H···O contacts and other van der Waals forces. youtube.comfishersci.com

Unit Cell Parameters: The analysis would yield the precise dimensions of the unit cell (a, b, c, α, β, γ) and identify the crystal system (e.g., monoclinic, triclinic) and space group.

The table below shows crystallographic data for two similar compounds, illustrating the type of information obtained.

| Parameter | 4-Ethylamino-3-nitrobenzoic acid youtube.com | 4-tert-Butylamino-3-nitrobenzoic acid fishersci.com |

| Formula | C₉H₁₀N₂O₄ | C₁₁H₁₄N₂O₄ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | C2/m |

| a (Å) | 3.9354 (4) | 20.8125 (15) |

| b (Å) | 8.4741 (9) | 6.7412 (5) |

| c (Å) | 13.8106 (15) | 8.0793 (5) |

| α (°) ** | 89.256 (5) | 90 |

| β (°) | 84.730 (4) | 90.863 (6) |

| γ (°) | 82.304 (4) | 90 |

| V (ų) ** | 454.49 (8) | 1133.41 (14) |

| Z | 2 | 4 |

| Key H-Bonds | Intramolecular N-H···O, Intermolecular O-H···O dimers | Intramolecular N-H···O, Intermolecular O-H···O dimers |

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. Unlike single-crystal XRD, it can be performed on finely powdered samples, making it ideal for routine analysis. wikipedia.org

The primary applications of PXRD for this compound would be:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. It can be used to confirm the identity of a synthesized batch against a known standard.

Purity Assessment: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a sample. Each distinct phase will produce its own characteristic diffraction pattern. youtube.com

Polymorphism Studies: Many organic molecules can crystallize into multiple different crystal structures, a phenomenon known as polymorphism. Each polymorph has a unique PXRD pattern and distinct physical properties. PXRD is the primary tool for identifying and differentiating these forms. wikipedia.org

A typical PXRD analysis involves scanning the sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. The resulting diffractogram plots intensity versus 2θ, with peaks corresponding to the various crystal lattice planes according to Bragg's Law.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. researchgate.net This phenomenon is only observed for chiral molecules, meaning those that are not superimposable on their mirror images.

This compound itself is an achiral molecule and therefore would not produce a CD signal. However, CD spectroscopy would be an indispensable tool for characterizing its chiral derivatives. Chirality could be introduced into the molecule in several ways, for example:

By synthesis from a chiral precursor, leading to an enantiomerically pure or enriched final product.

By stereospecific reactions involving the allylic double bond.

By forming a salt or complex with another chiral molecule (e.g., a chiral amine), which can induce a CD signal in the achiral chromophore. rsc.org

If a chiral derivative of this compound were synthesized, CD spectroscopy would provide critical information:

Confirmation of Chirality: A non-zero CD spectrum would confirm the presence of optical activity.

Determination of Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of the stereocenter(s) could potentially be assigned.

Conformational Analysis: The sign and magnitude of the CD signals (reported as molar ellipticity) are highly sensitive to the molecule's three-dimensional conformation in solution, providing insights that are complementary to solid-state XRD data. fishersci.com

The electronic transitions identified in UV-Vis spectroscopy (n → π* and π → π*) would be the ones to give rise to CD signals, known as Cotton effects, in a chiral analogue.

Computational and Theoretical Modeling of this compound: A Review of Current Research

Researchers have not yet extensively explored the computational and theoretical chemistry of this compound. Despite its potential significance in various chemical and pharmaceutical contexts, a thorough review of scientific literature reveals a notable absence of dedicated studies on its electronic structure, reactivity, conformational analysis, and other properties through computational modeling.

While computational methods are widely applied to understand the behavior of related nitrobenzoic acid derivatives, specific research on the allylamino-substituted variant remains limited. This gap in the literature presents an opportunity for future research to elucidate the unique physicochemical characteristics of this compound.

Applications in Advanced Materials and Chemical Technologies

Precursor in Polymer Chemistry and Functional Macromolecules

The presence of a reactive allyl group (H₂C=CH-CH₂–) and a functionalized aromatic ring makes 4-(Allylamino)-3-nitrobenzoic acid a promising monomer for creating specialized polymers. Its incorporation can proceed via copolymerization or by grafting it onto existing polymer structures.

The allyl group is known to participate in polymerization reactions, although often at a slower rate than vinyl monomers. The coordination-insertion copolymerization of allyl monomers with olefins like ethylene (B1197577) has been successfully achieved using palladium-based catalysts, accommodating a variety of functional groups including amines and halides. nih.gov This suggests that this compound could be copolymerized with commodity monomers to introduce its specific functionalities into the resulting polymer chain.

Furthermore, living radical polymerization techniques, such as nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain transfer (RAFT), have demonstrated compatibility with a wide array of functional monomers. psu.educore.ac.uk These methods could potentially be employed to create well-defined block copolymers where one block contains the this compound unit, offering precise control over the final material's architecture and properties. For instance, allylamine (B125299) has been used as an initiator for the copolymerization of amino acid N-carboxyanhydrides, indicating its utility in synthesizing copolypeptides. nih.gov

Table 1: Examples of Copolymerization Involving Functionally Related Monomers

| Monomer System | Polymerization Method | Key Findings | Reference |

| Ethylene and Allyl Monomers | Coordination-Insertion Polymerization | Formation of highly linear copolymers with functional groups. | nih.gov |

| Styrene and N-succinimide p-vinylbenzoate | RAFT Polymerization | Synthesis of functionalized block copolymers. | core.ac.uk |

| γ-methylglutamate and leucine (B10760876) N-carboxyanhydrides | Allylamine-initiated Polymerization | Production of block copolypeptides with living behavior. | nih.gov |

| Allylbenzene and Styrene | Scandium-catalyzed Copolymerization | Creation of functionalized syndiotactic polystyrene. | researchgate.net |

This table presents data from analogous systems to infer the potential copolymerization behavior of this compound.

The introduction of the this compound moiety into a polymer, either within the main chain or as a pendant side chain, could significantly modulate the material's properties. The carboxylic acid group can alter solubility, provide sites for acid-base reactions, and enhance pH responsiveness. rsc.org Polymers containing carboxylic acid groups are known to be sensitive to pH, which can trigger changes in their structure and function. researchgate.net

The nitro group (–NO₂) is a strong electron-withdrawing group that can influence the electronic properties of the polymer, making it potentially useful in electronic applications. researchgate.net Furthermore, the combination of amino and carboxylic acid groups can create zwitterionic character, influencing properties like hydrophilicity and interaction with biological systems. The incorporation of functional groups like amines and carboxylic acids into polymer side chains is a well-established strategy for creating materials for applications such as drug delivery and responsive coatings. nih.gov For example, block copolymers with pH-sensing side chains have been synthesized by modifying a polymer backbone with amine- and carboxylic acid-containing molecules. nih.gov

Role in Supramolecular Chemistry and Self-Assembled Systems

The distinct functional groups of this compound provide multiple points for non-covalent interactions, making it an excellent candidate for designing complex supramolecular architectures.

The carboxylic acid group is a classic hydrogen-bond donor and acceptor, capable of forming robust dimeric motifs. chemrxiv.org The amino group and the nitro group can also participate as hydrogen-bond acceptors and, in the case of the protonated amine, as a donor. This multiplicity of hydrogen-bonding sites allows for the formation of intricate one-, two-, or three-dimensional networks. Studies on similar molecules, like p-aminobenzoic acid, show the formation of extensive hydrogen-bonded networks where both the carboxylic acid and amino groups play crucial roles in the crystal packing. researchgate.netnih.govresearchgate.net The interplay between these groups can lead to complex supramolecular structures, and the absence or presence of other moieties, like in the comparison between benzoic acid/l-proline and 4-aminobenzoic acid/l-proline co-crystals, significantly alters the resulting network. nih.gov

The carboxylate group of this compound can act as a ligand to coordinate with metal ions, forming coordination polymers or Metal-Organic Frameworks (MOFs). nih.gov The additional amino and nitro groups can also influence the coordination environment or participate in secondary interactions that stabilize the framework.

Research on related ligands demonstrates this potential. For instance, 4-aminobenzoic acid has been used to synthesize a one-dimensional copper(II) coordination polymer, which further assembles into a 3D supramolecular structure through hydrogen bonding. nih.gov Similarly, 3,5-bis(pyridin-4-ylmethyl) aminobenzoic acid has been used to create 1D coordination polymers that form 3D frameworks via hydrogen bonds. tandfonline.comtandfonline.com Ligands containing nitro groups, such as 3-nitro-4-(pyridin-4-yl)benzoic acid and nitroterephthalic acid, have been successfully employed to build topologically diverse MOFs with interesting photoluminescent properties. nih.govnih.govacs.org These examples strongly suggest that this compound could serve as a versatile ligand for creating novel MOFs with potentially unique structural and functional properties.

Table 2: Examples of MOFs and Coordination Polymers from Analogous Ligands

| Ligand | Metal Ion(s) | Resulting Structure | Key Feature | Reference |

| 3-Nitro-4-(pyridin-4-yl)benzoic acid | Cd(II), Ni(II) | 3D and 2D frameworks | Topological diversity from a single ligand. | nih.gov |

| 4-Aminobenzoic acid | Cu(II) | 1D coordination polymer | 3D assembly via H-bonds and π–π interactions. | nih.gov |

| 3,5-Bis(pyridin-4-ylmethyl) aminobenzoic acid | Co(II), Mn(II) | 1D chains forming 3D frameworks | Flexible ligand leading to varied coordination. | tandfonline.comtandfonline.com |

| p-Aminobenzoic acid | Zn(II) | 3D open framework | Potential for porous materials and nonlinear optical properties. | researchgate.net |

This table summarizes findings from similar ligands, indicating the potential of this compound in MOF and coordination polymer synthesis.